molecular formula C12H16FNO B13271176 N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine

N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13271176
M. Wt: 209.26 g/mol
InChI Key: ILLLLISFHPCDAF-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine is a substituted oxolane derivative featuring a fluorine atom and a methyl group on the phenyl ring. The compound’s core structure—a tetrahydrofuran (oxolane) ring linked to an aromatic amine—suggests similarities to bioactive molecules targeting neurological or metabolic pathways, though direct applications remain speculative without experimental validation.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16FNO/c1-8-7-10(3-4-11(8)13)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3

InChI Key

ILLLLISFHPCDAF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-fluoro-3-methylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The fluorine atom and oxolane ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Differences :

  • Substituent Position : The target compound has a 4-fluoro-3-methylphenyl group, whereas the analog features a 4-chloro-2-methylphenyl group. The position of the methyl group (3- vs. 2-) and the halogen (F vs. Cl) may influence steric effects and electronic interactions.

Physicochemical Properties :

Property This compound (Theoretical) N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine ()
Molecular Formula C₁₂H₁₆FNO (estimated) C₁₂H₁₆ClNO
Molecular Weight ~209.26 (estimated) 225.72
Halogen Atomic Weight F (19.00) Cl (35.45)
Predicted LogP ~2.5 (lower due to F) ~3.0 (higher due to Cl)

Functional Implications :

  • The fluorine substituent may enhance metabolic stability and bioavailability due to reduced susceptibility to oxidative metabolism .

Comparison with N-(3,4-Dimethoxyphenethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine (CAS 121346-32-5)

Structural Differences :

  • Complexity : The target compound is a simpler aryl-amine derivative, while the analog (CAS 121346-32-5) incorporates a sulfonated indole moiety, methoxy groups, and a branched alkyl chain.
  • Functional Groups: The analog’s sulfonyl and methoxy groups enhance hydrogen-bonding capacity and polarity, contrasting with the target compound’s relatively nonpolar fluorine and methyl substituents.

Physicochemical and Pharmacological Contrasts :

Property This compound (Theoretical) CAS 121346-32-5 ()
Molecular Formula C₁₂H₁₆FNO C₃₂H₄₀N₂O₅S
Molecular Weight ~209.26 564.74
Predicted Solubility Moderate (due to F and amine) Low (due to large hydrophobic core)
Biological Targets Likely GPCRs or enzymes (speculative) Indole sulfonates often target serotonin receptors or kinases

Functional Implications :

  • The target compound’s smaller size and simpler structure may favor blood-brain barrier penetration, making it a candidate for central nervous system applications.

Biological Activity

N-(4-Fluoro-3-methylphenyl)-2-methyloxolan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and specific case studies that highlight its therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H16FNOC_{12}H_{16}FNO and a molecular weight of approximately 209.26 g/mol. The presence of a fluorine atom at the para position on the phenyl ring and a methyloxolan moiety contributes to its unique chemical properties, influencing both its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the oxolane ring plays a crucial role in stabilizing these interactions. These properties may lead to modulation of various biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, altering cellular signaling.

Table 1: Biological Activities of this compound

Activity TypeTargetEffectReference
CytotoxicityHepG2 Cell LineIC50 = 5.4 µM
VEGFR-2 InhibitionVascular Endothelial CellsIC50 = 4.5 µM
Apoptosis InductionMCF-7 Cell LineInduces apoptosis

Case Studies

  • Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate its potency in inhibiting cell growth, with values ranging from 5.4 µM to lower concentrations depending on the specific cell line tested.
  • VEGFR-2 Inhibition : The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. Studies report an IC50 value of approximately 4.5 µM, suggesting that it may be effective in reducing tumor vascularization.
  • Apoptotic Pathways : Further investigations into the apoptotic effects revealed that treatment with this compound led to increased levels of pro-apoptotic proteins such as caspase-3 and BAX, while decreasing anti-apoptotic proteins like Bcl-2. This shift indicates a potential mechanism through which the compound induces apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound plays a significant role in its biological activity. Variations in the position and type of substituents on the phenyl ring can drastically alter the compound's efficacy:

  • Fluorine Positioning : The para-fluorine substitution enhances binding affinity compared to ortho or meta substitutions, which may introduce steric hindrance.
  • Oxolane Ring Contribution : The oxolane structure is essential for maintaining the compound's conformational stability during interactions with biological targets.

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